Benzo[b]thiophene-4-carboximidamide
Description
Properties
Molecular Formula |
C9H8N2S |
|---|---|
Molecular Weight |
176.24 g/mol |
IUPAC Name |
1-benzothiophene-4-carboximidamide |
InChI |
InChI=1S/C9H8N2S/c10-9(11)7-2-1-3-8-6(7)4-5-12-8/h1-5H,(H3,10,11) |
InChI Key |
KHTPPKDSZUYBNT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzo[b]thiophene-4-carboximidamide typically involves the reaction of benzo[b]thiophene with suitable reagents to introduce the carboximidamide group. One common method involves the use of aryne intermediates, which react with alkynyl sulfides to form benzo[b]thiophenes . Another approach includes the condensation of thiophene derivatives with appropriate amines under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Benzo[b]thiophene-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups onto the benzothiophene ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and halogenating agents for substitution reactions. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of benzothiophene derivatives .
Scientific Research Applications
Benzo[b]thiophene-4-carboximidamide has several scientific research applications:
Mechanism of Action
The mechanism of action of benzo[b]thiophene-4-carboximidamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like cholinesterases, which are involved in neurotransmission . The compound’s structure allows it to bind to these enzymes, thereby modulating their activity and exerting its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Benzo[b]thiophene-5,6-dicarboximides
Benzo[b]thiophene-5,6-dicarboximides (e.g., compounds 6a–i and 9–10 in ) are closely related analogs. Key differences and similarities include:
Key Insight : The 5,6-dicarboximide derivatives benefit from established synthetic routes and tunable photophysics, whereas the 4-carboximidamide isomer lacks comparable data, suggesting a need for further research.
Benzenecarboximidamide Derivatives
Non-thiophene analogs, such as 4-(4-methoxyphenoxy)benzene-1-carboximidamide (), highlight the role of substitution patterns:
Key Insight: The fused thiophene ring in benzo[b]thiophene derivatives enhances electron deficiency, favoring charge transport over non-fused analogs.
Benzo Fury (6-APB)
Though pharmacologically distinct, the benzofuran-based psychoactive compound 6-APB () shares structural motifs:
| Property | This compound | 6-APB (Benzo Fury) |
|---|---|---|
| Core Structure | Thiophene fused to benzene | Benzofuran fused to benzene |
| Functionality | Carboximidamide group | Aminoalkyl substituent |
| Applications | Material science | Psychoactive effects |
Key Insight: Substitution patterns (e.g., carboximidamide vs. aminoalkyl) dictate divergent applications, emphasizing the importance of functional group engineering.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
